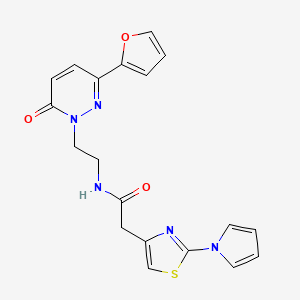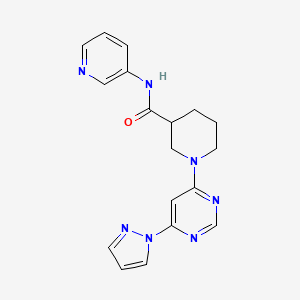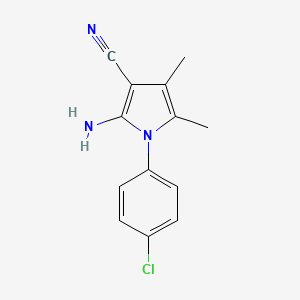
N-(3-cyanothiophen-2-yl)-3,4-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-cyanothiophen-2-yl)-3,4-dimethoxybenzamide, also known as CTDMB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. CTDMB is a member of the benzamide class of compounds, which are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
科学的研究の応用
- N-(3-cyanothiophen-2-yl)-3,4-dimethoxybenzamide (referred to as compound I) exhibits moderate antioxidant activity. Researchers have evaluated its in vitro antioxidant potential using assays like ABTS (2,2’-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) . Antioxidants play a crucial role in protecting cells from oxidative damage, making this property significant for various applications.
- Compound I demonstrates significant antimicrobial activity. It has been tested against both Gram-positive and Gram-negative bacterial strains, as well as yeasts (such as Candida glabrata and Candida krusei). The findings highlight its potential as an antimicrobial agent . Applications could include pharmaceuticals, wound healing, and food preservation.
- Researchers have investigated the interactions between compound I and DNA bases (guanine, thymine, adenine, and cytosine). Computational studies using density functional theory (DFT) methods provide insights into its binding affinity and potential biological relevance . This information aids drug design and understanding molecular interactions.
- Amide compounds, including compound I, are essential components of pharmaceuticals. Their diverse biological effects make them valuable for drug development. Researchers explore modifications to amide structures to enhance bioactivity, optimize pharmacokinetics, and minimize side effects .
- Amides find applications beyond biology. They contribute to polymers, dyes, and liquid crystals. While compound I’s specific role in materials science remains to be fully explored, its unique structure could inspire novel materials with tailored properties .
- Given the antimicrobial properties observed, compound I might have potential in agrochemical formulations. Researchers could investigate its efficacy against plant pathogens or pests, contributing to sustainable agriculture .
Antioxidant Activity
Antimicrobial Properties
Biological Studies
Medicinal Chemistry
Materials Science
Agrochemicals and Crop Protection
特性
IUPAC Name |
N-(3-cyanothiophen-2-yl)-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c1-18-11-4-3-9(7-12(11)19-2)13(17)16-14-10(8-15)5-6-20-14/h3-7H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVGCICSZNNOBAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=C(C=CS2)C#N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2614879.png)


![N-(benzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2614884.png)
![ethyl 1-(4-chlorophenyl)-3-methyl-4-[(2-morpholinoethyl)amino]-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2614886.png)



![(Z)-1-benzyl-3-(((4-ethylphenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2614893.png)


![5-(3,4-Dimethoxyphenyl)-3-[3-(2-ethyl-1,3-thiazol-4-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B2614898.png)
